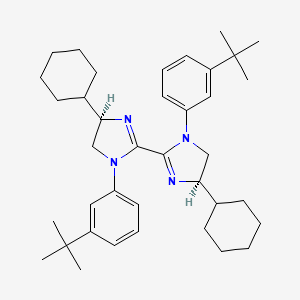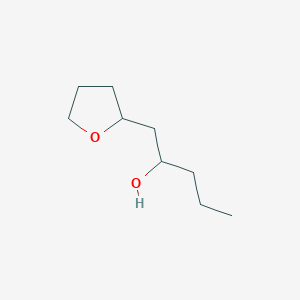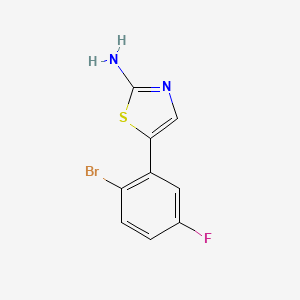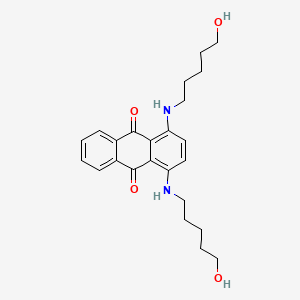
(S)-2-Amino-6-((S)-2-hydroxypropanamido)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine, an essential amino acid, and features a hydroxypropionyl group attached to the nitrogen atom at the sixth position of the lysine molecule. Its structure and functional groups make it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE typically involves the reaction of L-lysine with (S)-2-hydroxypropanoic acid under specific conditions. The process may include the use of protecting groups to ensure selective modification of the lysine molecule. Common reagents used in the synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides can react with the amino group in the presence of a base.
Major Products Formed
Oxidation: Formation of N6-((S)-2-OXO-PROPANOYL)-L-LYSINE.
Reduction: Regeneration of N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE.
Substitution: Formation of N6-((S)-2-HYDROXYPROPANOYL)-N-ALKYL-L-LYSINE derivatives.
Scientific Research Applications
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and biochemical assays.
Mechanism of Action
The mechanism by which N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE exerts its effects involves its interaction with specific molecular targets. The hydroxypropionyl group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. This compound can also participate in metabolic pathways, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N6-ACETYL-L-LYSINE: Similar structure but with an acetyl group instead of a hydroxypropionyl group.
N6-METHYL-L-LYSINE: Features a methyl group at the sixth position.
N6-SUCCINYL-L-LYSINE: Contains a succinyl group at the sixth position.
Uniqueness
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE is unique due to the presence of the hydroxypropionyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and modifications that are not possible with other similar compounds.
Properties
Molecular Formula |
C9H18N2O4 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(2S)-2-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-6(12)8(13)11-5-3-2-4-7(10)9(14)15/h6-7,12H,2-5,10H2,1H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 |
InChI Key |
TVFTZQHBUQYHFH-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(C(=O)NCCCCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde](/img/structure/B14015709.png)





![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)


![2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14015795.png)

